4-Fluoro-3-methoxybenzamidine
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Overview
Description
4-Fluoro-3-methoxybenzamidine is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzamidine, where the benzene ring is substituted with a fluorine atom at the fourth position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxybenzamidine typically involves the following steps:
Nitration: The starting material, 4-fluoro-3-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidination: The resulting amine is then reacted with an appropriate amidine reagent to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxybenzamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce halogens or other functional groups.
Scientific Research Applications
4-Fluoro-3-methoxybenzamidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methoxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents on the benzene ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
4-Methoxybenzamidine: Lacks the fluorine substituent, which may result in different binding properties and reactivity.
3,4-Dimethoxybenzamidine: Contains an additional methoxy group, which can alter its chemical and biological properties.
Benzamidine: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness: 4-Fluoro-3-methoxybenzamidine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can affect solubility and electronic properties.
Properties
IUPAC Name |
4-fluoro-3-methoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKSHFWLXJBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=N)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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